Methyl 2-(3,4-difluorobenzyl)isonicotinate
Overview
Description
Methyl 2-(3,4-difluorobenzyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group attached to the isonicotinic acid moiety, with a 3,4-difluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-difluorobenzyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired methyl ester. The 3,4-difluorobenzyl group is introduced through a nucleophilic substitution reaction, where 3,4-difluorobenzyl chloride reacts with the methyl isonicotinate in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,4-difluorobenzyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(3,4-difluorobenzyl)isonicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the formulation of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-difluorobenzyl)isonicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways in microorganisms. The presence of the 3,4-difluorobenzyl group enhances its binding affinity to the target enzymes, leading to increased efficacy .
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: A related compound with similar structural features but lacking the 3,4-difluorobenzyl group.
2-Methylheptyl isonicotinate: Another isonicotinate derivative with different alkyl substituents.
Uniqueness
Methyl 2-(3,4-difluorobenzyl)isonicotinate is unique due to the presence of the 3,4-difluorobenzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(3,4-difluorophenyl)methyl]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-14(18)10-4-5-17-11(8-10)6-9-2-3-12(15)13(16)7-9/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDXMPBZEDBCFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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